UK-5099 - 56396-35-1

UK-5099

Catalog Number: EVT-284847
CAS Number: 56396-35-1
Molecular Formula: C18H11N2O2-
Molecular Weight: 287.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent inhibitor of plasma membrane monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC), inhibiting pyruvate-dependent O2 consumption
Inhibitor of plasma membrane monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC).
UK-5099 is a specific and potent mitochondrial pyruvate carrier blocker (MCK blocker). The UK5099 treated cells showed significantly higher proportion of side population (SP) fraction and expressed higher levels of stemness markers Oct3/4 and Nanog. Chemosensitivity examinations revealed that the UK5099 treated cells became more resistant to chemotherapy compared to the non-treated cells. MPC blocker (UK5099) application may be an ideal model for Warburg effect studies

α-Cyano-4-hydroxycinnamate

  • Compound Description: α-Cyano-4-hydroxycinnamate (CHC) is a known inhibitor of monocarboxylate transport in mitochondria. [] It is structurally similar to UK-5099 but exhibits weaker inhibitory activity against anion exchange. []
  • Relevance: CHC serves as a structural starting point for developing more potent inhibitors like UK-5099. Both compounds share an α-cyanopropenoate group and a hydrophobic aromatic side chain, which are crucial for their inhibitory activity. [] UK-5099 demonstrates significantly higher potency compared to CHC. []

α-Methylcinnamate

  • Compound Description: α-Methylcinnamate is a structural analog of CHC that exhibits enhanced activity against anion exchange compared to CHC. []

α-Phenylcinnamate

  • Compound Description: α-Phenylcinnamate, similar to α-Methylcinnamate, is a structural analog of CHC with improved activity against anion exchange compared to CHC. []

α-Cyanocinnamate

  • Compound Description: α-Cyanocinnamate is a more potent inhibitor of pyruvate-dependent O2 consumption by rat heart mitochondria compared to α-Cyano-4-hydroxycinnamate. []
  • Relevance: This compound demonstrates a 1000-fold increase in potency compared to α-Cyano-4-hydroxycinnamate in inhibiting pyruvate-dependent O2 consumption, highlighting the importance of structural modifications for enhancing the inhibitory activity against the mitochondrial pyruvate carrier, similar to UK-5099. []

α-Cyano-5-phenyl-2,4-pentadienoate

  • Compound Description: α-Cyano-5-phenyl-2,4-pentadienoate shows greater potency than α-Cyano-4-hydroxycinnamate in inhibiting pyruvate-dependent O2 consumption by rat heart mitochondria. []
  • Relevance: This compound, alongside α-Cyanocinnamate and UK-5099, exhibits enhanced inhibitory activity compared to α-Cyano-4-hydroxycinnamate, underscoring the significance of specific structural modifications in achieving higher potency against the mitochondrial pyruvate carrier. []

JXL001

  • Compound Description: JXL001 is another name for UK-5099. []

JXL069

  • Compound Description: JXL069 is an analog of UK-5099, exhibiting significant mitochondrial pyruvate carrier (MPC) inhibition activity. It features a 7-azaindole heterocycle, expanding the chemical space for drug design targeting MPC. []

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione drug that promotes a fibroblast-like phenotype in cultured corneal myofibroblasts. While it was initially thought to act through a PPAR-γ-dependent mechanism, further research suggests it may function through MPC inhibition. []
  • Relevance: Troglitazone's impact on corneal myofibroblasts, mimicking the effects observed with UK-5099, suggests a potential link between its mechanism of action and MPC inhibition. This finding requires further investigation to establish a definitive connection. []
Source and Classification

UK-5099 was developed as part of a research initiative aimed at understanding mitochondrial function and its implications in disease. It is classified as a mitochondrial pyruvate carrier inhibitor, which places it within a broader category of compounds targeting mitochondrial metabolism. Its primary mechanism involves the inhibition of pyruvate transport, leading to metabolic shifts that can influence cellular energy dynamics and biosynthetic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of UK-5099 involves several chemical reactions that are typical for complex organic molecules. While specific detailed synthetic pathways are not extensively documented in the available literature, general methodologies for synthesizing similar compounds usually include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various organic reactions.
  2. Functional Group Modification: Key functional groups are introduced or modified to achieve the desired biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

In practical applications, synthetic routes are often optimized for yield and scalability, particularly when moving from laboratory-scale to potential clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of UK-5099 features a complex arrangement that facilitates its interaction with the mitochondrial pyruvate carrier. The compound's structure can be represented as follows:

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: Approximately 270.28 g/mol

The structural characteristics include:

  • A central aromatic ring system.
  • Multiple functional groups that enhance solubility and biological activity.

Crystallographic data may provide insights into its three-dimensional conformation, which is critical for understanding its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

UK-5099 primarily participates in metabolic pathways rather than undergoing traditional chemical reactions like many small molecules. Its primary action involves:

  1. Inhibition of Mitochondrial Pyruvate Carrier: By blocking this carrier, UK-5099 prevents pyruvate from entering the mitochondria, thereby affecting downstream metabolic processes such as the Krebs cycle.
  2. Alteration of Cellular Metabolism: This inhibition leads to a shift in cellular metabolism from oxidative phosphorylation towards glycolysis, often resulting in increased lactate production.

Experimental studies have demonstrated that cells treated with UK-5099 exhibit reduced oxygen consumption rates and altered ATP production profiles compared to controls .

Mechanism of Action

Process and Data

UK-5099 exerts its effects by specifically inhibiting the mitochondrial pyruvate carrier, which plays a crucial role in transporting pyruvate into mitochondria for oxidative metabolism. The mechanism can be summarized as follows:

  1. Inhibition: UK-5099 binds to the mitochondrial pyruvate carrier, preventing pyruvate transport.
  2. Metabolic Shift: This inhibition leads to decreased mitochondrial respiration and increased reliance on glycolysis for ATP production.
  3. Cellular Effects: As a result, there is an increase in lactate production and potential changes in cellular signaling pathways linked to growth and survival .

Research has shown that this mechanism may contribute to enhanced cancer stem cell-like properties in certain cancer cell lines, indicating a complex interplay between metabolism and cell phenotype regulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UK-5099 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound shows stability under various storage conditions, which is critical for experimental reproducibility.

These properties are essential for its application in biological assays and pharmacological studies.

Applications

Scientific Uses

UK-5099 has been investigated for various scientific applications, including:

  1. Cancer Research: Its ability to alter metabolic pathways makes it a candidate for studying cancer metabolism and potential therapeutic strategies against tumors that rely heavily on glycolytic metabolism.
  2. Metabolic Disorders: Research is ongoing into its effects on conditions characterized by mitochondrial dysfunction or altered energy metabolism.
  3. Pharmacokinetic Studies: Methods have been developed to analyze the pharmacokinetics of UK-5099 in vivo, providing insights into its absorption, distribution, metabolism, and excretion profiles .
Introduction to UK-5099 in Metabolic Research

UK-5099 (α-cyano-β-(1-phenylindol-3-yl)acrylate) is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gateway regulating carbon flux from glycolysis into mitochondrial oxidative metabolism. This small molecule inhibitor has become an indispensable research tool for investigating cellular bioenergetics, metabolic plasticity, and the pathological rewiring of energy metabolism in diseases ranging from cancer to neurodegeneration. By specifically blocking pyruvate entry into mitochondria, UK-5099 forces cells into glycolytic dependency, making it a unique pharmacological probe for simulating the Warburg effect—a metabolic hallmark of cancer where cells preferentially utilize glycolysis for energy production even under aerobic conditions. Its discovery and characterization have provided fundamental insights into mitochondrial biology and cancer metabolism, cementing its role as a benchmark compound in metabolic research [5] [6].

Historical Context of Mitochondrial Pyruvate Carrier (MPC) Discovery

The existence of a specific mitochondrial pyruvate transporter was first proposed in the 1970s based on biochemical studies showing saturable kinetics and inhibitor sensitivity in pyruvate uptake experiments. Early work identified α-cyanocinnamate derivatives (including UK-5099) as potent inhibitors of mitochondrial pyruvate oxidation, suggesting a protein-mediated transport mechanism rather than simple diffusion [5] [7]. However, the molecular identity of the MPC remained elusive for decades due to technical challenges in isolating and characterizing the complex.

A breakthrough came in 2012 when two independent research groups identified the MPC protein complex through integrative genomics and biochemical approaches. MPC was revealed to be a heteromeric complex composed of two small transmembrane proteins—MPC1 and MPC2—embedded in the mitochondrial inner membrane. This discovery resolved a long-standing mystery in mitochondrial biology and provided a molecular target for known inhibitors like UK-5099 [4] [5]. Functional studies demonstrated that loss of either subunit destabilized the complex and abolished pyruvate import, confirming its essential role as the physiological pyruvate gatekeeper. UK-5099, originally developed in the 1980s, was subsequently validated as a direct and specific MPC inhibitor, binding to a critical cysteine residue (C54 on MPC2) in a covalent-reversible manner [5] [7] [9].

  • Table 1: Key Milestones in MPC and UK-5099 Characterization
    YearMilestoneSignificance
    1970sBiochemical evidence of carrier-mediated pyruvate transportEstablished saturable kinetics and inhibitor sensitivity
    1980sDevelopment of α-cyanocinnamate inhibitors (UK-5099)Provided pharmacological tools for metabolic studies
    2012Identification of MPC1 and MPC2 genesMolecular identity of MPC complex revealed
    2015-2017Validation of UK-5099 binding site (MPC2 C54)Mechanistic basis for inhibition established
    2020sStructural insights into MPC complexFoundation for rational drug design

UK-5099 as a Benchmark MPC Inhibitor: From Trypanosome Studies to Cancer Metabolism

UK-5099 exhibits exceptional potency against the mammalian MPC, with inhibition constants (Ki) in the nanomolar range. Binding studies using radiolabeled analogs ([³H]-methoxy-GW450863X) revealed tissue-specific MPC expression levels, with the highest density in heart mitochondria (56 pmol/mg protein) and lower levels in brain (20 pmol/mg protein) [7]. This distribution correlates with the differential metabolic demands of these tissues. UK-5099's mechanism involves covalent modification of a critical cysteine residue (C54) on MPC2 through its activated cyanoacrylate group, inducing a conformational change that blocks the pyruvate translocation pathway [5] [7] [9].

Beyond mammalian systems, UK-5099 has proven instrumental in studying parasitic metabolism. In Trypanosoma brucei, the causative agent of African sleeping sickness, UK-5099 completely blocks the trypanosomal pyruvate carrier (Ki = 49 nM), leading to rapid parasite death by preventing pyruvate oxidation. This highlights the essentiality of mitochondrial pyruvate metabolism in these organisms and underscores UK-5099's utility as a broad-spectrum MPC inhibitor [9].

In cancer research, UK-5099 application induces a metabolic reprogramming characterized by attenuated oxidative phosphorylation (OXPHOS) and enhanced aerobic glycolysis—core features of the Warburg effect. Treatment of diverse cancer cell lines (prostate, esophageal squamous carcinoma) with UK-5099 consistently demonstrates reduced mitochondrial pyruvate concentration (~40-60% decrease), suppressed oxygen consumption rates (OCR), diminished ATP production (>50% reduction), and elevated extracellular lactate secretion (2-3 fold increase) [1] [2] [10]. This metabolic shift has profound biological consequences, including increased chemoresistance, enhanced invasive capacity, and the emergence of stem-like phenotypes—all discussed in subsequent sections.

  • Table 2: Pharmacological Profile of UK-5099
    ParameterValueExperimental Context
    MPC Inhibition Constant (Ki)0.05 - 0.6 nM (heart mito)Pyruvate-dependent respiration
    Binding Site Density20-56 pmol/mg proteinHeart, kidney, liver, brain mitochondria
    Plasma Cmax (mice)82,500 ± 20,745 ng/mL20 mg/kg intraperitoneal
    Tmax (mice)0.25 ± 0.00 h20 mg/kg intraperitoneal
    AUC0-t (mice)42,103 ± 12,072 h·ng/mL20 mg/kg intraperitoneal
    Anti-Parasitic ActivityKi = 49 nM (Trypanosoma)Pyruvate carrier blockade

The Warburg Effect and Metabolic Reprogramming in Cancer: Rationale for MPC Targeting

The Warburg effect—aerobic glycolysis in cancer cells—provides biosynthetic advantages by diverting glycolytic intermediates toward nucleotide, lipid, and amino acid synthesis while acidifying the microenvironment to promote invasion and immune evasion [8] [10]. UK-5099 serves as an ideal pharmacological inducer of this metabolic state by mimicking key aspects of cancer metabolism: MPC inhibition directly attenuates pyruvate-driven OXPHOS while forcing glycolytic dependency.

In prostate cancer (LnCap) cells, UK-5099 treatment induces a metabolic shift characterized by significantly reduced mitochondrial pyruvate levels (p=0.03), decreased ATP production (p=0.0013), increased extracellular lactate efflux, and elevated reactive oxygen species (ROS) generation (2-fold increase). These changes correlate with increased expression of glycolytic enzymes (GLUT1, HK2, LDHA) and stabilization of hypoxia-inducible factor 1α (HIF-1α), a master regulator of cancer metabolism [1] [3] [10].

Importantly, MPC expression is frequently downregulated in malignancies such as esophageal squamous cell carcinoma (ESCC), where low/negative MPC1 expression correlates with poor clinical outcomes. This suggests tumors naturally suppress MPC activity to maintain a Warburg-like phenotype [10]. UK-5099 effectively recapitulates this phenotype in vitro, inducing metabolic and aggressive features:

  • Enhanced Chemoresistance: UK-5099-treated LnCap cells show significantly increased viability (p=0.0105-0.0175) when exposed to cisplatin [1]
  • Increased Invasiveness: ESCC cells exhibit stronger invasive capacity after UK-5099 exposure [2] [10]
  • Stem-like Properties: Prostate cancer cells display elevated side population (SP) fractions and upregulated stemness markers (Oct3/4, Nanog) [1] [4]
  • Table 3: Functional Consequences of UK-5099-Induced Metabolic Reprogramming in Cancer Models
    Cancer TypeMetabolic ChangesFunctional Outcomes
    Prostate (LnCap)↓ ATP (p=0.0013), ↑ Lactate efflux, ↑ ROS↑ Stemness markers (Oct3/4, Nanog), ↑ Chemoresistance
    Esophageal Squamous (EC109, KYSE)↑ GLUT1/HK2/LDHA, ↑ HIF-1α, ↓ OCR↑ Invasion, ↑ Radioresistance
    Pancreatic↑ Glycolytic flux, ↓ Pyruvate oxidationEnhanced sensitivity to glycolytic imaging

The therapeutic rationale for MPC targeting extends beyond mimicking the Warburg effect. In prostate cancer, where baseline glycolysis is less pronounced, transient MPC blockade with UK-5099 paradoxically sensitizes tumors to detection (via ¹⁸F-FDG-PET) and radiotherapy. This "glycolytic potential" phenotype—where cancer cells exhibit heightened glycolytic capacity upon metabolic stress—exploits the metabolic vulnerability of malignancies while sparing benign tissues with lower metabolic plasticity [3].

Properties

CAS Number

56396-35-1

Product Name

UK-5099

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-M

SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-CPIYA
2-cyano-3-(1-phenylindol-3-yl)acrylate
alpha-cyano-beta-(1-phenylindol-3-yl)acrylate
UK 5099
UK-5099

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.